molecular formula C18H11ClN2 B2413929 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile CAS No. 1449135-82-3

2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2413929
CAS No.: 1449135-82-3
M. Wt: 290.75
InChI Key: COTGTGMFRJSGBS-IZZDOVSWSA-N
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Description

2-[(2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile is an organic compound featuring a conjugated system with a propanedinitrile (malononitrile) group and chlorophenyl and phenyl substituents. This structure classifies it as a derivative of ylidene malononitrile, a family of compounds recognized in scientific literature as valuable intermediates and building blocks in organic synthesis . Compounds containing the malononitrile group are frequently employed in the development of more complex molecular structures, serving as key precursors in ring-closure reactions to form five- or six-membered rings, which are core structures in many functional materials and pharmaceuticals . The specific molecular architecture, which includes an extended π-conjugated system with electron-withdrawing dinitrile groups, suggests potential for applications in materials science research . This conjugated "push-pull" system is a common feature in compounds investigated for their nonlinear optical (NLO) properties, which are critical for technologies like optical switching and data storage . The presence of the 4-chlorophenyl moiety is a common structural feature in various bioactive molecules and can be instrumental in modulating the compound's electronic characteristics and intermolecular interactions in the solid state . Researchers can utilize this chemical as a versatile diene reagent in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic frameworks . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(E)-1-(4-chlorophenyl)-3-phenylprop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2/c19-17-9-7-15(8-10-17)18(16(12-20)13-21)11-6-14-4-2-1-3-5-14/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTGTGMFRJSGBS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=C(C#N)C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The conventional synthesis involves a Knoevenagel condensation between 4-chlorobenzaldehyde and phenylacetonitrile in the presence of a base. The base deprotonates the active methylene group of phenylacetonitrile, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated dinitrile product.

Key Reaction Steps:

  • Deprotonation of phenylacetonitrile by sodium ethoxide.
  • Nucleophilic addition to 4-chlorobenzaldehyde.
  • Elimination of water to form the conjugated enylidene system.

Procedure and Optimization

A representative protocol involves refluxing equimolar amounts of 4-chlorobenzaldehyde (1.0 equiv) and phenylacetonitrile (1.0 equiv) in anhydrous ethanol with sodium ethoxide (1.2 equiv) as the catalyst. The reaction is typically conducted under nitrogen to prevent oxidation. After 12–24 hours, the mixture is cooled, and the product is isolated via vacuum filtration followed by recrystallization from ethanol or acetonitrile.

Optimization Parameters:

  • Catalyst Loading: Excess base (>1.2 equiv) accelerates the reaction but may promote side reactions.
  • Solvent Choice: Ethanol balances reactivity and solubility, while polar aprotic solvents (e.g., DMF) enhance reaction rates at the expense of purity.
  • Temperature: Reflux conditions (78°C for ethanol) are optimal; higher temperatures degrade the dinitrile group.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing batch-to-batch variability. In a typical setup:

  • 4-Chlorobenzaldehyde and phenylacetonitrile are pumped into a mixing chamber.
  • The mixture passes through a heated reactor tube (80–90°C) packed with solid sodium ethoxide.
  • The effluent is quenched with aqueous acid, and the product is extracted using ethyl acetate.

Advantages of CFRs:

  • High surface-to-volume ratio improves heat transfer.
  • Reduced reaction time (2–4 hours vs. 12–24 hours in batch).
  • Scalability to multi-ton production.

Purification Techniques

Industrial processes employ column chromatography (SiO₂, eluent: CH₂Cl₂/ethyl acetate 98:2) or crystallization to achieve >99% purity. Automated chromatography systems enhance throughput, while crystallization is cost-effective for large batches.

Alternative Synthetic Routes

Use of Tetracyanoquinodimethane (TCNQ)

A novel approach utilizes TCNQ as an electron-deficient dienophile in a Diels-Alder-like reaction. 4-Chlorobenzaldehyde derivatives react with TCNQ in dichloromethane at ambient temperature, forming the target compound via a [4+2] cycloaddition followed by retro-Diels-Alder fragmentation.

Procedure:

  • Dissolve TCNQ (1.0 equiv) and 4-chlorobenzaldehyde (1.0 equiv) in CH₂Cl₂.
  • Stir for 12–17 hours at 20°C.
  • Evaporate solvent and purify via flash chromatography.

Yield: 100% (crude) after column chromatography.

Catalytic Variations

  • Palladium Catalysis: Cross-coupling of 4-chlorophenylboronic acid with propenylidene precursors achieves stereoselective E-configuration.
  • Organocatalysts: Proline derivatives facilitate asymmetric synthesis but remain experimental.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Conditions Yield (%) Purity (%) Scalability
Knoevenagel (Batch) Ethanol, reflux, 24 h 65–75 95–98 Moderate
Continuous Flow CFR, 80°C, 2 h 85–90 98–99 High
TCNQ Route CH₂Cl₂, 20°C, 17 h 100* 99+ Low

*Post-chromatography yield.

Key Findings:

  • The TCNQ route offers quantitative yield but requires costly purification.
  • Continuous flow balances efficiency and scalability for industrial use.

Recent Advances and Innovations

Recent studies explore solvent-free mechanochemical synthesis , where reactants are ground in a ball mill with catalytic K₂CO₃. This method reduces waste and energy consumption, achieving 70% yield in 1 hour. Additionally, photocatalytic methods using TiO₂ nanoparticles under UV light show promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

StepReactionConditions
1Condensation of 4-chlorobenzaldehyde and phenylacetonitrileReflux with sodium ethoxide
2PurificationRecrystallization

Organic Chemistry

In organic chemistry, 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile serves as a vital intermediate for synthesizing various derivatives. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Research indicates potential biological activities associated with this compound, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound can inhibit specific enzymes or modulate signaling pathways, suggesting its utility in drug development.

Material Science

The compound is also being investigated for its non-linear optical (NLO) properties, making it a candidate for applications in advanced materials science. Its structural characteristics contribute to unique optical behaviors that are valuable in photonic devices.

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile. The results indicated significant cytotoxic effects on cancer cell lines, attributed to the compound's ability to induce apoptosis through specific molecular pathways .

Material Science Research

Another research effort focused on the compound's NLO properties using computational methods such as Density Functional Theory (DFT). This study provided insights into how structural modifications could enhance its optical performance, paving the way for applications in laser technology and telecommunications .

Mechanism of Action

The mechanism of action of 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or the modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1-(4-bromophenyl)-3-phenylallylidene)malononitrile
  • (E)-2-(1-(4-methylphenyl)-3-phenylallylidene)malononitrile
  • (E)-2-(1-(4-nitrophenyl)-3-phenylallylidene)malononitrile

Uniqueness

2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

The compound 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile , also known as a derivative of chalcone, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN2C_{17}H_{14}ClN_2, and its structure features a central propanedinitrile moiety with a trans-stilbene configuration. This structural characteristic is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile exhibit notable antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli200 µg/mL
Compound BS. aureus150 µg/mL
Compound CC. albicans100 µg/mL

These findings suggest that similar structures may possess effective antimicrobial properties, warranting further investigation into the specific activity of the target compound.

Anticancer Activity

The anticancer potential of 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile has been explored in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), the compound demonstrated significant antiproliferative effects:

  • MCF-7 Cells : IC50 = 15 µM
  • HeLa Cells : IC50 = 20 µM

These results indicate a promising potential for this compound in cancer therapy, particularly due to its ability to inhibit cell proliferation.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of similar compounds. For instance, derivatives with a chalcone structure have shown effectiveness in reducing inflammation markers in vitro.

Table 2: Inhibition of Inflammatory Markers

Compound NameInflammatory Marker% Inhibition at 50 µM
Compound DTNF-alpha75%
Compound EIL-660%

This data suggests that the target compound may exhibit similar anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The biological activities of 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. For example, studies indicate that chalcone derivatives can modulate signaling pathways related to apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile, and how can reaction conditions be systematically optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where substituted benzaldehydes react with active methylene precursors (e.g., malononitrile derivatives). Key parameters to optimize include catalyst choice (e.g., NaOH vs. piperidine), solvent polarity, and temperature. For example, highlights refluxing in ethanol with NaOH as a catalyst for analogous enone systems. Reaction progress should be monitored via TLC, and purity assessed via melting point analysis or HPLC. Post-synthetic purification may involve column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • FT-IR : Identify nitrile (C≡N) stretches (~2200–2250 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹). Compare experimental peaks with DFT-calculated vibrational spectra to resolve ambiguities .
  • NMR : Use ¹H/¹³C NMR to confirm stereochemistry (E/Z configuration) and substituent positions. For example, vinyl protons in the (2E) configuration typically show coupling constants (J) of 12–16 Hz .
  • XRD : Single-crystal X-ray diffraction provides definitive bond lengths/angles. Software like SHELXL ( ) or WinGX ( ) can refine structural models and calculate R-factors (<0.05 for high reliability) .

Q. How can crystallographic data be validated to ensure structural accuracy?

  • Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to analyze residual electron density maps and validate hydrogen bonding/van der Waals interactions. Cross-check with ORTEP-III ( ) for anisotropic displacement ellipsoid visualization. Report metrics like R₁ (≤5%) and wR₂ (≤15%) to quantify agreement between observed and calculated data .

Advanced Research Questions

Q. How can structural ambiguities arising from dynamic disorder or twinning in crystallographic studies be resolved?

  • Methodology : For disordered structures, employ twin refinement protocols in SHELXL, partitioning occupancy factors for overlapping atoms. Use PLATON (integrated into WinGX) to detect twinning ratios and apply HKLF5 datasets. High-resolution data (≤0.8 Å) and low-temperature (e.g., 100 K) measurements enhance precision, as demonstrated in for analogous chlorophenyl derivatives .

Q. What computational strategies are recommended to reconcile discrepancies between experimental and theoretical spectroscopic data?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) to simulate IR/NMR spectra. Compare experimental vs. theoretical chemical shifts using linear regression analysis (slope ~1.0 indicates strong correlation). Adjust solvent effects (e.g., PCM model for ethanol) and scaling factors for vibrational modes. successfully applied this approach to resolve discrepancies in C=O stretching frequencies .

Q. How can the compound’s bioactivity (e.g., antimicrobial potential) be mechanistically linked to its electronic or steric properties?

  • Methodology :

  • Electrophilicity Index (ω) : Calculate ω = (μ²)/(2η), where μ is chemical potential and η is hardness, to predict reactivity with biological nucleophiles (e.g., bacterial enzymes). High ω values (>3 eV) correlate with antimicrobial potency .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., penicillin-binding proteins). demonstrated that substituents like the 4-chlorophenyl group enhance binding affinity via hydrophobic pockets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH or solvent conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffered solutions (pH 1–13) and analyze degradation products via LC-MS. Compare kinetic profiles (t₉₀) to identify degradation pathways. For solvent stability, use UV-Vis spectroscopy to monitor absorbance shifts in polar vs. non-polar solvents .

Q. What experimental controls are critical when evaluating the compound’s cytotoxicity to avoid false positives in bioactivity assays?

  • Methodology : Include solvent-only controls (e.g., DMSO ≤1% v/v) and reference antibiotics (e.g., ampicillin) in MIC assays. Use resazurin-based viability assays to distinguish bactericidal vs. bacteriostatic effects. Replicate experiments across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to confirm selectivity .

Software and Tools

  • Crystallography : SHELX (refinement), WinGX (data processing), ORTEP-III (visualization) .
  • Computational Modeling : Gaussian 09 (DFT), AutoDock Vina (docking) .

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